molecular formula C12H20 B110181 Cyclohexylidenecyclohexane CAS No. 4233-18-5

Cyclohexylidenecyclohexane

Cat. No.: B110181
CAS No.: 4233-18-5
M. Wt: 164.29 g/mol
InChI Key: FJHVMZDLYBHASM-UHFFFAOYSA-N
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Description

Cyclohexylidenecyclohexane is an organic compound with the molecular formula C₁₂H₂₀. It is a bicyclic compound consisting of two cyclohexane rings connected by a double bond. This compound is also known as bicyclohexylidene and is characterized by its unique structure and properties. It has a molecular weight of 164.29 g/mol and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylidenecyclohexane can be synthesized through several methods. One common method involves the photochemical reaction of dispiro[5.1.5.1]tetradecane-7,14-dione. The procedure involves dissolving the dione in methylene chloride and irradiating the solution with a medium-pressure mercury lamp. The reaction leads to the evolution of carbon monoxide and the formation of this compound .

Another method involves the dehydration and saponification of 1-(1-cyclohexenyl)cyclohexanecarboxylic acid, followed by decarboxylation at 195°C to yield this compound . Additionally, the compound can be prepared by the debromination of 1,1’-dibromobicyclohexyl with zinc in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylidenecyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form cyclohexanone derivatives.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclohexane derivatives.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexylidenecyclohexane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reactant in the synthesis of various organic compounds. It serves as an intermediate in the preparation of antitumor agents such as lomustine .

Biology and Medicine: In biology and medicine, this compound derivatives are studied for their potential therapeutic properties. The compound’s unique structure allows for the exploration of new drug candidates and the development of novel pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of cyclohexylidenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s double bond allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, resulting in a range of biological effects.

Comparison with Similar Compounds

Cyclohexylidenecyclohexane can be compared with other similar compounds such as cyclohexane, cyclohexanol, and cyclohexanone.

Cyclohexane: Cyclohexane is a saturated hydrocarbon with a single ring structure, whereas this compound has a double bond connecting two cyclohexane rings. This structural difference results in distinct chemical properties and reactivity.

Cyclohexanol: Cyclohexanol is an alcohol derivative of cyclohexane, while this compound is an olefin. The presence of the hydroxyl group in cyclohexanol imparts different chemical behavior compared to the double bond in this compound.

Cyclohexanone: Cyclohexanone is a ketone derivative of cyclohexane, and its carbonyl group makes it more reactive in nucleophilic addition reactions compared to the double bond in this compound.

Properties

IUPAC Name

cyclohexylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVMZDLYBHASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195141
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-18-5
Record name Cyclohexylidenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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